molecular formula C22H45NO B14162361 n-Butyloctadecanamide CAS No. 4219-50-5

n-Butyloctadecanamide

Cat. No.: B14162361
CAS No.: 4219-50-5
M. Wt: 339.6 g/mol
InChI Key: OHOPIZUOANPWQS-UHFFFAOYSA-N
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Description

n-Butyloctadecanamide (C₂₂H₄₅NO) is a long-chain fatty acid amide characterized by an 18-carbon alkyl chain (octadecyl group) and a butyl substituent on the nitrogen atom. This structural configuration imparts unique physicochemical properties, such as high hydrophobicity, thermal stability, and lubricity. It is commonly utilized in industrial applications, including polymer processing (as a slip or anti-block agent), surfactants, and corrosion inhibitors. Its synthesis typically involves the reaction of octadecanoyl chloride with n-butylamine under controlled conditions.

Properties

CAS No.

4219-50-5

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

IUPAC Name

N-butyloctadecanamide

InChI

InChI=1S/C22H45NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21-6-4-2/h3-21H2,1-2H3,(H,23,24)

InChI Key

OHOPIZUOANPWQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Butyloctadecanamide can be synthesized through the reaction of octadecanoic acid (stearic acid) with butylamine . The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where stearic acid and butylamine are reacted under controlled temperatures and pressures. Catalysts such as zinc oxide or alumina may be used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: n-Butyloctadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-Butyloctadecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-butyloctadecanamide involves its interaction with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

The following table compares n-Butyloctadecanamide with analogous fatty acid amides, highlighting structural variations and their impact on properties and applications:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications Safety Profile
This compound C₂₂H₄₅NO 339.6 ~90–95 Insoluble in water; soluble in organic solvents Polymer lubricant, surfactant Low acute toxicity; potential skin irritation
Stearamide (Octadecanamide) C₁₈H₃₇NO 283.5 98–102 Insoluble in water Plastic anti-block agent, food-grade coatings Generally recognized as safe (GRAS)
N,N-Dimethyloctadecanamide C₂₀H₄₁NO 311.5 45–50 Soluble in polar organic solvents Surfactant, corrosion inhibitor Moderate toxicity; skin irritation risks
Erucamide C₂₂H₄₃NO 337.6 75–80 Insoluble in water Slip agent in polyolefins Low toxicity; minimal environmental impact

Key Observations:

Structural Influence on Melting Points :

  • The presence of a butyl group in this compound increases steric hindrance compared to stearamide, slightly lowering its melting point (~90–95°C vs. 98–102°C).
  • N,N-Dimethyloctadecanamide’s shorter substituents (two methyl groups) result in weaker intermolecular forces, leading to a significantly lower melting point (45–50°C).

Solubility and Applications: The butyl group enhances organic solubility, making this compound more effective in non-polar matrices (e.g., polyethylene films) than stearamide. N,N-Dimethyloctadecanamide’s polar substituents improve compatibility with polar solvents, favoring its use in corrosion inhibition .

Safety Considerations :

  • While this compound shares low acute toxicity with stearamide and erucamide, its handling may require precautions similar to N,N-Dimethyloctanamide, which mandates skin protection due to irritation risks .

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